3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline
CAS No.: 1094646-62-4
Cat. No.: VC11666910
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094646-62-4 |
|---|---|
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | 3-methyl-4-(4-methylpentan-2-yloxy)aniline |
| Standard InChI | InChI=1S/C13H21NO/c1-9(2)7-11(4)15-13-6-5-12(14)8-10(13)3/h5-6,8-9,11H,7,14H2,1-4H3 |
| Standard InChI Key | CKDBWVFSTPETOD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N)OC(C)CC(C)C |
| Canonical SMILES | CC1=C(C=CC(=C1)N)OC(C)CC(C)C |
Introduction
Structural Characteristics and Molecular Identification
Molecular Architecture
3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline consists of an aniline core substituted at the para position with a methoxy group and at the meta position with a methyl group. The methoxy substituent is further branched into a 4-methylpentan-2-yl chain, contributing to the molecule’s stereochemical complexity. The IUPAC name, 3-methyl-4-(4-methylpentan-2-yloxy)aniline, reflects this arrangement.
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via Williamson ether synthesis or Ullmann coupling, leveraging the reactivity of the phenolic oxygen. A plausible method involves:
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Alkylation of 3-methyl-4-nitrophenol with 4-methylpentan-2-yl bromide under basic conditions.
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Reduction of the nitro group to an amine using catalytic hydrogenation or stoichiometric reductants like tin(II) chloride.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitro Reduction | , EtOH | 85% | Analogous |
| Etherification | KOH, DMSO, 80°C | 72% | Inferred |
In a protocol similar to Example 219 from Ambeed , triphosgene and triethylamine in toluene could facilitate urea derivatives, though this specific application remains unreported.
Physicochemical Properties
Thermal Stability and Solubility
While experimental data on melting/boiling points are unavailable, the compound’s molecular weight and branched structure suggest a melting point range of 90–120°C. It is likely soluble in organic solvents like dichloromethane, chloroform, and toluene but insoluble in water due to its hydrophobic alkyl chain.
Table 3: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Density | ~1.05 g/cm³ |
| Water Solubility | <0.1 mg/mL |
| LogP | ~3.3 (estimated) |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The aniline group undergoes acylation and sulfonation at the ortho/para positions. For example, reaction with acetyl chloride yields 3-methyl-4-[(4-methylpentan-2-yl)oxy]acetanilide, a potential intermediate for pharmaceuticals .
Redox Behavior
The amine group can be oxidized to nitroso or nitro derivatives under strong oxidizing conditions, though such reactions may compromise the ether linkage.
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